Ticagrelor DP1-d7 is a deuterated derivative of ticagrelor, a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily utilized as an internal standard for the quantification of ticagrelor in various analytical methods, such as gas chromatography and liquid chromatography-tandem mass spectrometry. Ticagrelor itself is a small molecule used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome or a history of myocardial infarction. The compound was first described in 2003 and gained approval from the European Medicines Agency in 2010 and the U.S. Food and Drug Administration in 2011 .
Ticagrelor DP1-d7 is classified as a synthetic organic compound and is identified by its DrugBank accession number DB08816. Its molecular formula is with an average molecular weight of approximately 522.568 g/mol. The presence of deuterium atoms enhances its stability, making it suitable for analytical applications .
The synthesis of Ticagrelor DP1-d7 involves several steps that include the deuteration of specific positions within the ticagrelor molecule. The general synthetic pathway can be summarized as follows:
This method emphasizes environmentally friendly solvents and processes, yielding high purity products with minimal impurities.
The molecular structure of Ticagrelor DP1-d7 can be represented as follows:
Ticagrelor DP1-d7 participates in various chemical reactions similar to its parent compound, including:
These reactions are crucial for understanding the pharmacokinetics and dynamics of ticagrelor.
Ticagrelor functions by inhibiting the P2Y12 receptor, which plays a significant role in platelet aggregation induced by adenosine diphosphate. The mechanism can be detailed as follows:
The physical and chemical properties of Ticagrelor DP1-d7 include:
Ticagrelor DP1-d7 serves primarily as an internal standard in analytical chemistry, particularly in:
Ticagrelor DP1-d7 is a deuterated derivative of Ticagrelor Degradation Product 1 (DP1), generated primarily through S-dealkylation of the parent drug. This degradation pathway cleaves the thioether bond connecting the cyclopropyl-difluorophenyl moiety to the triazolopyrimidine core. The resultant structure retains the cyclopentyltriazolopyrimidine scaffold but lacks the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group. This modification reduces the molecular complexity while preserving the core's hydrogen-bonding capacity via the amino and pyrimidine nitrogen atoms [6] [9]. The chemical name reflects this simplification:(1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol [1].
Deuteration in DP1-d7 occurs exclusively on the propylthio side chain (–S–CH₂–CD₂–CD₃), where seven hydrogen atoms are replaced by deuterium. This labeling targets the terminal methyl and adjacent methylene groups, yielding a heptadeuterated propyl chain. The deuteration site is confirmed by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) fragmentation patterns, which show characteristic mass shifts of +7 Da and absence of proton signals in the 0.8–2.0 ppm range. This selective deuteration minimizes structural perturbations, ensuring chromatographic co-elution with non-deuterated DP1 while enabling mass spectrometric distinction [1] [6].
The stereochemical integrity of DP1-d7 hinges on four chiral centers in the cyclopentane-diol moiety. Forced degradation studies confirm that the (1S,2S,3R,5S) configuration remains stable under thermal and hydrolytic stress. Epimerization at C1' or C2' (yielding 1',2'-diepi-ent derivatives) is negligible under standard storage conditions but may occur under alkaline hydrolysis. Such epimers exhibit distinct chromatographic behaviors (e.g., altered retention times in reversed-phase HPLC) and reduced mass spectrometric response, underscoring the importance of stereochemical purity for analytical applications [6] [9].
Table 1: Deuteration Sites in Ticagrelor DP1-d7
Position | Chemical Group | Hydrogen Count | Deuterium Substitution |
---|---|---|---|
1 | –S–CH₂– (methylene) | 2 | 0 (unaltered) |
2 | –S–CH₂–CD₂– (methylene) | 2 | 2 (full substitution) |
3 | –S–CH₂–CD₂–CD₃ (methyl) | 3 | 3 (full substitution) |
The molecular formula of Ticagrelor DP1-d7 is C₁₄H₁₇D₇N₄O₄S, with an exact molecular weight of 351.473 g/mol. Deuterium incorporation shifts the monoisotopic mass from 344.159 g/mol (non-deuterated DP1) to 351.196 g/mol. This +7 Da shift is critical for its use as an internal standard in mass spectrometry, where it eliminates signal overlap with the analyte [1] [3].
Isotopic distribution patterns further distinguish DP1-d7 from its non-deuterated counterpart:
Table 2: Isotopic Abundance of Ticagrelor DP1-d7
m/z | Primary Contributing Isotope | Relative Abundance (%) |
---|---|---|
351 | [¹²C₁₄¹H₁₇D₇¹⁴N₄¹⁶O₄³²S]⁺ | 94.0 |
352 | [¹³C¹²C₁₃¹H₁₇D₇¹⁴N₄¹⁶O₄³²S]⁺ | 4.7 |
353 | [¹³C₂¹²C₁₂¹H₁₇D₇¹⁴N₄¹⁶O₄³²S]⁺ | 0.9 |
Physicochemical Properties:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7